molecular formula C27H20IN3OS B15054384 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B15054384
M. Wt: 561.4 g/mol
InChI Key: ZAGUZGJUMWBJFM-UHFFFAOYSA-N
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Description

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials might include 3-cyano-4,6-diphenylpyridine and 4-iodo-2-methylaniline. The key steps could involve:

    Formation of the thioether bond: This might be achieved by reacting 3-cyano-4,6-diphenylpyridine with a thiol reagent under basic conditions.

    Acylation reaction: The thioether intermediate could then be acylated with an appropriate acylating agent to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are typically used under acidic conditions.

Major Products Formed

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction of the cyano group.

    Halogenated or nitrated derivatives: from substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of the cyano and iodine groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
  • N-(4-Iodo-2-methylphenyl)acetamide

Uniqueness

The unique combination of functional groups in 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide, such as the cyano, thioether, and iodine substituents, may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with specific desired properties.

Properties

Molecular Formula

C27H20IN3OS

Molecular Weight

561.4 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-iodo-2-methylphenyl)acetamide

InChI

InChI=1S/C27H20IN3OS/c1-18-14-21(28)12-13-24(18)30-26(32)17-33-27-23(16-29)22(19-8-4-2-5-9-19)15-25(31-27)20-10-6-3-7-11-20/h2-15H,17H2,1H3,(H,30,32)

InChI Key

ZAGUZGJUMWBJFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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